![molecular formula C28H27N5O2 B608192 JH-VIII-157-02 CAS No. 1639422-97-1](/img/structure/B608192.png)
JH-VIII-157-02
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-VIII-157-02 is a structural analogue of alectinib . It acts as an Anaplastic Lymphoma Kinase (ALK) inhibitor . It shows an IC50 of 2 nM for Echinoderm Microtubule-associated Protein-like 4-ALK (EML4-ALK) G1202R in cells .
Molecular Structure Analysis
The molecular structure of JH-VIII-157-02 is C28H27N5O2 . The InChI code is 1S/C28H27N5O2/c1-6-17-10-21-22 (11-20 (17)18-13-30-33 (14-18)15-24 (34)32 (4)5)28 (2,3)27-25 (26 (21)35)19-8-7-16 (12-29)9-23 (19)31-27/h7-11,13-14,31H,6,15H2,1-5H3 .Chemical Reactions Analysis
JH-VIII-157-02 is known to inhibit ALK G1202R mutant with an IC50 of 2 nM . It also shows high potency against a variety of other frequently observed mutants .Physical And Chemical Properties Analysis
The molecular weight of JH-VIII-157-02 is 465.55 . The IUPAC name is 2-(4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide .Scientific Research Applications
Inhibiting Resistant Mutations in Lung Cancer : A study by Hatcher et al. (2015) describes the development of JH-VIII-157-02 as a structural analogue of alectinib. This compound is potent against the G1202R mutant of ALK, which is a common mutation leading to resistance in lung cancer treatments. The study highlights JH-VIII-157-02's ability to penetrate the central nervous system (CNS) of mice, suggesting its potential effectiveness in treating systemic and CNS relapses in cancer patients (Hatcher et al., 2015).
Mechanism of Resistance and Efficacy of JH-VIII-157-02 : Wang et al. (2018) conducted a study focusing on the resistance mechanism of anaplastic lymphoma kinase to alectinib and JH-VIII-157-02, particularly caused by the G1202R solvent front mutation. The study used molecular docking and dynamics simulations to understand the binding preferences and efficacy of JH-VIII-157-02. It revealed that JH-VIII-157-02 maintains similar binding affinities and dissociative processes from both wild-type ALK and the G1202R mutation, indicating its potential as a more effective treatment option for ALK-driven lung cancer (Wang et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)pyrazol-1-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2/c1-6-17-10-21-22(11-20(17)18-13-30-33(14-18)15-24(34)32(4)5)28(2,3)27-25(26(21)35)19-8-7-16(12-29)9-23(19)31-27/h7-11,13-14,31H,6,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGNCVHQDDOPND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JH-VIII-157-02 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.